Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside
Description
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS: 99409-32-2) is a protected thioglycoside derivative extensively used in carbohydrate chemistry and glycobiology. Its molecular formula is C₂₂H₂₅NO₉S, with a molecular weight of 479.5 g/mol . The structure features a β-D-glucopyranoside backbone with three acetyl groups (at positions 3, 4, and 6), a phthalimido group at position 2 (serving as a nitrogen-protecting group), and a thioethyl aglycone at the anomeric position. This compound is synthesized via glycosylation reactions involving 2-deoxy-2-phthalimido sugar donors and thiol acceptors under acidic or Lewis acid catalysis (e.g., BF₃·Et₂O) .
Key applications include:
- Glycosylation studies: As a stable glycosyl donor for synthesizing oligosaccharides and glycoconjugates .
- Enzyme substrate: Investigating glycosidase and glycosyltransferase activity due to its thioglycoside linkage, which mimics natural O-glycosides .
- Protecting group strategy: The phthalimido group provides stability during synthetic steps, while acetyl groups allow selective deprotection .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHNHSVSFNZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside typically involves a multi-step processThe reaction conditions often involve the use of acetic anhydride and pyridine as reagents, with the reaction being carried out under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are typically employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phthalimido group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acetyl groups can be substituted using nucleophiles like hydroxylamine or hydrazine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a chemical compound with the molecular formula C22H25NO9S and a molecular weight of 479.5 . It has a CAS number of 99409-32-2 . Synonyms for this compound include this compound; Ethyl 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-Beta-D-Thioglucopyranoside; Ethyl 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-1-Thio-Beta-D-Glucopyranoside; Ethyl 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-1-Thio-β-D-Glucopyranoside .
Overview
Technical Information
- IUPAC Name : $$(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate
- InChI Key : ZGCHNHSVSFNZPW-UGVAJALESA-N
- SMILES : CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Hazard Statements
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautionary statements
Mechanism of Action
The mechanism of action of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and modification. The phthalimido group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The thioglucopyranoside moiety can participate in glycosylation reactions, forming glycosidic bonds with other sugar molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural and functional differences between the target compound and analogous derivatives:
Physicochemical Properties
Biological Activity
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside is a synthetic compound with significant potential in the field of medicinal chemistry. Its structure, characterized by multiple acetyl groups and a thioglucopyranoside moiety, suggests various biological activities, particularly in cancer therapy and drug delivery systems. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C22H25NO9S |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 99409-32-2 |
| Purity | 95-98% |
| Solubility | Moderately soluble |
The structure includes a thioglucopyranoside unit which is known to enhance cellular uptake due to its similarity to glucose, making it a candidate for targeted drug delivery systems .
Anticancer Properties
Recent studies have highlighted the potential of sugar conjugates in enhancing the efficacy of anticancer agents. Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside has been investigated for its ability to target cancer cells effectively. The high uptake of sugars by cancer cells allows for selective targeting when conjugated with therapeutic agents .
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that compounds similar to Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside exhibit cytotoxic effects on various cancer cell lines. For instance:
These findings indicate that the compound can induce apoptosis in cancer cells while showing lower toxicity in normal cells.
The mechanism by which Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside exerts its biological effects is thought to involve:
- Inhibition of HSP90 : Similar compounds have been shown to inhibit heat shock protein 90 (HSP90), a chaperone involved in stabilizing several oncogenic proteins.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through ROS production and mitochondrial dysfunction .
Synthesis and Characterization
Research has focused on synthesizing various sugar conjugates to explore their biological activities. The synthesis of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside involves multiple steps that ensure high purity and yield.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile indicates that the compound has low gastrointestinal absorption but moderate solubility, which can be enhanced through formulation strategies .
Future Directions
Further research is needed to explore:
- The in vivo efficacy of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside.
- Its potential as part of combination therapies with existing anticancer drugs.
- The development of more effective delivery systems to enhance bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside, and how can they be addressed methodologically?
- Answer : The synthesis of this compound involves challenges such as regioselective acetylation, protection/deprotection of functional groups, and avoiding side reactions (e.g., cleavage of benzylidene groups or unintended deacetylation). A revised protocol for analogous thioglycosides recommends using trichloroacetamido groups as stereocontrolling auxiliaries to enhance β-selectivity in glycosylation . For protecting groups, the benzylidene acetal at the 4,6-positions (as seen in related compounds) stabilizes the sugar ring during synthesis, while phthalimido at C-2 blocks nucleophilic attack, improving reaction specificity . Purification via silica chromatography or recrystallization (e.g., using ethanol) is critical for isolating the product from byproducts like deprotected intermediates .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers expect?
- Answer : NMR spectroscopy is essential for structural confirmation. Key signals include:
- ¹H NMR : Acetyl protons (δ ~2.0–2.2 ppm, singlets for 3,4,6-tri-O-acetyl groups), phthalimido aromatic protons (δ ~7.7–7.9 ppm), and thioglucopyranoside anomeric proton (δ ~5.5–6.0 ppm, β-configuration) .
- ¹³C NMR : Acetyl carbonyl carbons (δ ~170–175 ppm), phthalimido carbonyls (δ ~168 ppm), and anomeric carbon (δ ~85–90 ppm for thioglycosides) .
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry, as demonstrated for ethyl 4,6-O-benzylidene derivatives .
Advanced Research Questions
Q. How does the presence of the phthalimido and acetyl groups influence the compound’s reactivity in glycosylation reactions, and what strategies optimize regioselectivity?
- Answer : The phthalimido group at C-2 acts as a non-participating protecting group, favoring β-glycosidic bond formation via neighboring-group participation suppression . The 3,4,6-tri-O-acetyl groups enhance solubility in organic solvents and stabilize intermediates during glycosylation. Regioselectivity can be improved by:
- Using Lewis acids (e.g., TMSOTf) to activate thioglycoside donors .
- Employing temperature-controlled conditions (e.g., −40°C to room temperature) to minimize side reactions .
- Sequential deprotection (e.g., selective removal of benzylidene with aqueous acetic acid) to access specific hydroxyl groups for further functionalization .
Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate analogue?
- Answer : Discrepancies in enzymatic assays (e.g., glycosidase inhibition or activation) may arise from:
- Enzyme specificity : Phthalimido derivatives are poor substrates for some glycosidases but effective inhibitors. Validate using competitive inhibition assays (e.g., Lineweaver-Burk plots) and compare with natural substrates .
- Solvent effects : Acetyl groups may reduce water solubility. Use co-solvents (e.g., DMSO ≤10%) while ensuring enzyme stability .
- Byproduct interference : Monitor reactions via HPLC-MS to detect degradation products (e.g., deacetylated species) that could skew kinetic data .
Q. What methodologies are recommended for analyzing the compound’s role in glycan array fabrication and glycomics studies?
- Answer : As a thioglycoside, it can serve as a glycosyl donor for immobilizing glycans on functionalized surfaces (e.g., NHS-activated slides). Key steps include:
- Chemoselective conjugation : Use thiol-reactive linkers (e.g., maleimide-functionalized surfaces) to covalently attach the thioglycoside .
- Enzymatic extension : After immobilization, employ glycosyltransferases (e.g., β1-3 galactosyltransferase) to build larger glycans, monitored by fluorescence labeling or SPR imaging .
- Validation : Confirm array specificity using lectin-binding assays (e.g., ConA for glucose residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
